4-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)butanamide
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Description
4-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)butanamide is a useful research compound. Its molecular formula is C18H16N2O5S2 and its molecular weight is 404.46. The purity is usually 95%.
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Scientific Research Applications
Design and Synthesis of Novel Compounds
A study by Ren et al. (2000) highlighted the synthesis of N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides and their evaluation for herbicidal activities. This work contributes to the understanding of structure-activity relationships within this class of compounds (Ren et al., 2000).
Anticonvulsant and Antimicrobial Agents
Research by Farag et al. (2012) synthesized derivatives of heterocyclic compounds with a sulfonamide thiazole moiety, demonstrating significant anticonvulsive effects in an evaluated subset of these compounds (Farag et al., 2012). Another study by Küçükgüzel et al. (2013) focused on the synthesis of celecoxib derivatives, evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, highlighting the therapeutic potential of these compounds (Küçükgüzel et al., 2013).
Potential Against COVID-19
Fahim and Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives against COVID-19, revealing their antimalarial activity and suggesting potential application against the virus through molecular docking studies (Fahim & Ismael, 2021).
Benzoxazolone Derivatives
A study by Ram and Soni (2013) described the synthesis of 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines, contributing to the development of compounds with a broad spectrum of biological activities (Ram & Soni, 2013).
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S2/c21-17(7-4-8-27(22,23)12-5-2-1-3-6-12)20-18-19-13-9-14-15(25-11-24-14)10-16(13)26-18/h1-3,5-6,9-10H,4,7-8,11H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKILQKJITXMIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)CCCS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.